![molecular formula C10H14F2N2O11P2 B10771354 [[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS2802 is a synthetic organic compound known for its role as a P2Y14 receptor agonist. The P2Y14 receptor is a G-protein-coupled receptor involved in various physiological processes, including immune response and inflammation . MRS2802 has an EC50 value of 63 nM for the P2Y14 receptor .
Vorbereitungsmethoden
The synthesis of MRS2802 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Analyse Chemischer Reaktionen
MRS2802 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MRS2802 into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
MRS2802 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of P2Y14 receptor agonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and immune disorders.
Industry: Utilized in the development of new drugs targeting the P2Y14 receptor.
Wirkmechanismus
MRS2802 exerts its effects by binding to the P2Y14 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to downstream signaling pathways that modulate immune responses and inflammation. The molecular targets and pathways involved include various intracellular signaling molecules and transcription factors .
Vergleich Mit ähnlichen Verbindungen
MRS2802 is unique among P2Y14 receptor agonists due to its high potency and specificity. Similar compounds include:
UDP-glucose: Another P2Y14 receptor agonist with a different chemical structure.
MRS2690: A structurally related compound with similar biological activity.
MRS2905: Another P2Y14 receptor agonist with distinct pharmacological properties.
MRS2802 stands out due to its high affinity for the P2Y14 receptor and its potential therapeutic applications in various diseases.
Eigenschaften
Molekularformel |
C10H14F2N2O11P2 |
---|---|
Molekulargewicht |
438.17 g/mol |
IUPAC-Name |
[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |
InChI-Schlüssel |
JKJYHYKRGKKASI-YDKYIBAVSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.